1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde
Description
Properties
Molecular Formula |
C9H10ClNOS |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-[(2-chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H10ClNOS/c10-8-11-7(5-13-8)4-9(6-12)2-1-3-9/h5-6H,1-4H2 |
InChI Key |
WBHQYHSMWDAGHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CSC(=N2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Industrial-Scale Modifications
Industrial protocols emphasize:
- Catalyst Tuning : Phase transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.
- Pressure Control : Moderate pressure (1–2 atm) to stabilize volatile intermediates.
Purification and Characterization
- Recrystallization : Ethyl acetate–ether mixtures yield crystals with >95% purity.
- Chromatography : Silica gel column chromatography (eluent: hexane/ethyl acetate 3:1) resolves byproducts in small-scale syntheses.
- Analytical Data :
- Molecular Weight : 215.70 g/mol (C₉H₁₀ClNOS).
- Spectroscopy : IR and NMR data confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and thiazole (C-S-C stretch at ~680 cm⁻¹) functionalities.
Challenges and Mitigations
- Byproduct Formation : Competing esterification or diastereomer formation is minimized by strict temperature control.
- Moisture Sensitivity : Reactions are conducted under anhydrous conditions with molecular sieves.
Comparative Analysis of Methods
Chemical Reactions Analysis
Aldehyde Functional Group Reactions
The aldehyde group (-CHO) serves as the primary reactive site, participating in classic nucleophilic addition and redox reactions:
Thiazole Ring Reactivity
The 2-chloro-thiazole moiety exhibits electrophilic substitution and halogen exchange reactions:
Cyclobutane Ring Transformations
The strained cyclobutane ring undergoes selective cleavage or functionalization:
Multi-Component Reactions
The compound participates in tandem reactions exploiting multiple functional groups:
Stability Under Various Conditions
Critical for process optimization and storage:
Scientific Research Applications
1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers, where its unique reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors The thiazole ring can engage in π-π stacking interactions or hydrogen bonding with active sites, while the aldehyde group can form covalent bonds with nucleophilic residues These interactions can modulate the activity of the target protein, leading to various biological effects
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound is compared below with two structurally related molecules:
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde (CAS 1934644-15-1)
rac-(1R,2R)-2-(2-chloro-1,3-thiazol-4-yl)cyclopropan-1-amine hydrochloride (from Enamine Ltd’s catalogue)
Table 1: Comparative Structural and Molecular Data
*Estimated based on atomic composition.
Electronic and Reactivity Differences
- Chloro vs. Methyl Substituents :
The target compound’s 2-chloro-thiazole group is electron-withdrawing, polarizing the thiazole ring and increasing electrophilicity. In contrast, the methyl group in the analog is electron-donating, reducing ring reactivity but enhancing lipophilicity. Chlorine may also improve metabolic stability in biological systems compared to methyl. - Cyclobutane vs. Cyclopropane: The cyclobutane ring in the target compound offers moderate ring strain compared to the highly strained cyclopropane in the Enamine Ltd analog .
- Carbaldehyde vs. Amine Hydrochloride :
The carbaldehyde group enables nucleophilic additions (e.g., forming imines or hydrazones), while the amine hydrochloride in the cyclopropane analog provides basicity and salt-forming capability, critical for solubility and ionic interactions.
Hypothetical Physicochemical Properties
- Solubility : The target compound’s chlorine atom may reduce aqueous solubility compared to the methyl-substituted analog , but the carbaldehyde group could enhance polar interactions.
- Stability : The cyclobutane ring likely offers better thermal stability than the cyclopropane analog , which may undergo strain-driven degradation.
Research Implications and Limitations
While the provided evidence lacks direct experimental data (e.g., spectroscopic or biological results), structural comparisons highlight critical design considerations:
- Synthetic Utility : The chloro-thiazole moiety could serve as a directing group in cross-coupling reactions, whereas the methyl analog might prioritize steric effects.
- Biological Relevance : Thiazole derivatives are common in bioactive molecules (e.g., antibiotics). The target compound’s chlorine atom may enhance target binding affinity compared to methyl, but this requires validation.
- Crystallographic Tools : Software like SHELX and ORTEP are essential for resolving such compounds’ 3D structures, aiding in understanding steric and electronic effects.
Biological Activity
1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde is a chemical compound that has gained attention for its potential biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features a cyclobutane ring substituted with a thiazole moiety, which is known to enhance biological activity due to the presence of sulfur and nitrogen atoms. The synthesis of this compound typically involves the reaction of cyclobutane derivatives with 2-chloro-1,3-thiazol-4-carbaldehyde under controlled conditions.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines. The results indicate that it exhibits cytotoxic effects, particularly against breast and lung cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
| HeLa (Cervical Cancer) | 40 |
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
Q & A
Q. What are the standard synthetic routes for 1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A plausible route involves:
- Step 1 : Formation of the cyclobutane-carbaldehyde core through decarboxylative alkylation, as demonstrated in analogous carbaldehyde syntheses (e.g., using 1-(aryl)cyclobutane-1-carboxylic acid derivatives) .
- Step 2 : Introduction of the 2-chlorothiazole moiety via nucleophilic substitution or coupling reactions. For example, Srikrishna & Dubey (2017) describe stepwise functionalization of carbaldehydes using chloro-thiazole precursors under mild basic conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the final product.
Q. How is the molecular geometry of this compound characterized?
- Methodological Answer :
- X-ray crystallography : Resolve bond lengths, angles, and stereochemistry. For instance, Li & Chen (2011) used single-crystal X-ray diffraction to determine the crystal structure of a related 4-chlorobenzoyl pyrazole, highlighting the importance of crystallographic data in confirming regiochemistry .
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions (e.g., cyclobutane protons at δ 2.5–3.5 ppm; thiazole protons at δ 7.0–8.0 ppm) .
- FTIR : Carbonyl stretch (~1700 cm) and C-Cl vibration (~750 cm) .
Q. What methodologies are used to assess its potential biological activity?
- Methodological Answer :
- In vitro assays :
- Antioxidant activity : DPPH radical scavenging assay (compare with Al-Ayed (2011), who tested chromenopyrazol-4-ones at 10–100 µM concentrations) .
- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the thiazole group’s affinity for metal ions in active sites .
- In silico studies : Molecular docking (AutoDock Vina) to predict binding affinity with targets like cytochrome P450 or bacterial enzymes .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Catalyst screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for thiazole-cyclobutane linkage) .
- Reaction conditions : Optimize temperature (e.g., 80–100°C for cyclization) and solvent polarity (DMF vs. THF) to reduce by-products. Avalakki et al. (2019) achieved 75% yield for a cyclobutane derivative using microwave-assisted synthesis .
- By-product analysis : Use HPLC-MS (C18 column, acetonitrile/water gradient) to identify impurities and adjust stoichiometry .
Q. How can discrepancies between computational predictions and experimental data be resolved?
- Methodological Answer :
- Computational refinement : Re-optimize density functional theory (DFT) calculations (B3LYP/6-31G*) with solvent corrections (PCM model) to align with experimental NMR or IR data .
- Crystallographic validation : Compare DFT-optimized geometries with X-ray structures (e.g., Cremer & Pople’s puckering parameters for cyclobutane rings) .
Q. What strategies address contradictory bioactivity results across studies?
- Methodological Answer :
- Dose-response curves : Re-evaluate IC values across a wider concentration range (0.1–500 µM) to rule out false negatives/positives .
- Structural analogs : Compare with tetrazole or pyrazole derivatives (e.g., ’s tetrazolyl compounds showed anticonvulsant activity at 50 mg/kg in vivo) .
- Metabolic stability : Assess hepatic microsome stability (e.g., rat liver microsomes, NADPH cofactor) to identify rapid degradation masking activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
